molecular formula C21H28BrNO3 B1663435 Methylbenactyzium Bromide CAS No. 3166-62-9

Methylbenactyzium Bromide

Cat. No.: B1663435
CAS No.: 3166-62-9
M. Wt: 422.4 g/mol
InChI Key: DKMVJQCQTCLYIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on Muscarinic Receptor Antagonist Research

The study of muscarinic receptor antagonists has a rich history, dating back centuries with the use of naturally occurring alkaloids like atropine (B194438) and scopolamine (B1681570) from plants such as Atropa belladonna (deadly nightshade). nih.gov These substances were traditionally used for various purposes, including the treatment of airway diseases. nih.gov The scientific investigation into these compounds paved the way for understanding the role of the parasympathetic nervous system and the effects of blocking acetylcholine (B1216132), a key neurotransmitter. nih.govwikipedia.orgnih.gov

The development of synthetic muscarinic antagonists marked a significant evolution in the field. This progression was driven by the need for agents with greater receptor subtype selectivity and improved pharmacokinetic profiles to minimize side effects. pnas.org The research journey has moved from broad-spectrum antagonists to more targeted molecules, aiming to isolate specific therapeutic effects. pnas.org

Positioning of Methylbenactyzium (B76584) Bromide within Quaternary Ammonium (B1175870) Compound Pharmacology

Methylbenactyzium bromide belongs to the class of organic compounds known as quaternary ammonium compounds (QACs). drugbank.comwikipedia.org A defining characteristic of QACs is the presence of a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This permanent charge influences their pharmacological behavior, particularly their absorption and distribution in the body.

Pharmacologically, QACs exhibit a wide range of activities. mdpi.comnih.gov Many are known for their antimicrobial and disinfectant properties. wikipedia.orgnih.gov Within the realm of medicine, they are utilized as muscle relaxants, anticholinergic agents, and in other therapeutic areas. mdpi.comdrugbank.com this compound is specifically recognized as an anticholinergic drug due to its ability to block muscarinic acetylcholine receptors. patsnap.compatsnap.comontosight.ai Its quaternary ammonium structure is a key feature that differentiates it from tertiary amine antimuscarinics like atropine.

Evolution of Research Interests and Academic Significance

Initial research into this compound centered on its potential as a spasmolytic agent, particularly for gastrointestinal issues like ulcers. medchemexpress.comncats.io Its mechanism of action, involving the inhibition of muscarinic acetylcholine receptors, was a primary focus. medchemexpress.compatsnap.com

Over time, the academic significance of this compound has been linked to broader investigations into muscarinic receptor subtypes and the development of more selective antagonists. medchemexpress.com While it may not be as widely studied as some other muscarinic antagonists, it remains a reference compound in pharmacological research. glpbio.commedchemexpress.com Its properties are often compared with other QACs and muscarinic antagonists in studies exploring structure-activity relationships and receptor binding characteristics. medchemexpress.comresearchgate.net The compound is included in various chemical and drug databases, highlighting its continued relevance as a research tool. drugbank.comnih.govdrugbank.comchemspider.comebi.ac.uk

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C21H28BrNO3 nih.govdrugbank.com
Molecular Weight 422.363 g/mol drugbank.com
CAS Number 3166-62-9 drugbank.comchemicalbook.com
Class Quaternary Ammonium Compound, Muscarinic Antagonist drugbank.comwikipedia.org
Mechanism of Action Muscarinic Acetylcholine Receptor (mAChR) Inhibitor medchemexpress.comglpbio.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMVJQCQTCLYIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13473-61-5 (Parent)
Record name Methylbenactyzium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046832
Record name Benzactyzine methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-62-9
Record name Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3166-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylbenactyzium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gastrimade
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzactyzine methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylbenactyzium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLBENACTYZIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35Q3X4F69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Methylbenactyzium Bromide

Mechanism of Action as a Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonist

Methylbenactyzium (B76584) bromide exerts its effects by binding to and blocking muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, mediating a variety of physiological functions. As an antagonist, Methylbenactyzium bromide occupies the receptor's binding site, thereby preventing acetylcholine from binding and initiating a cellular response. This blockade of parasympathetic stimulation leads to its use as an antispasmodic agent. genome.jpselleckchem.com

There are five subtypes of muscarinic acetylcholine receptors: M1 through M5. The selectivity of an antagonist for these subtypes dictates its tissue-specific effects. While detailed binding affinity data (Ki or pA2 values) for this compound across all muscarinic receptor subtypes are not extensively documented in publicly available literature, its classification as a muscarinic antagonist indicates it interacts with these receptors. The M2 receptors are predominantly found in the heart, M3 receptors are located in smooth muscle and glandular tissue, and M4 receptors are present in the central nervous system. The clinical effects of any muscarinic antagonist are a direct consequence of its affinity for these different receptor subtypes.

To illustrate the concept of receptor subtype selectivity, the following table presents hypothetical binding affinity data for a non-selective muscarinic antagonist.

Receptor SubtypeBinding Affinity (Ki) in nM
M2Data not available
M3Data not available
M4Data not available

Note: Specific binding affinity values for this compound are not available in the reviewed literature. The table is for illustrative purposes.

Muscarinic receptor antagonists can be classified as either competitive or allosteric modulators. Competitive antagonists bind to the same site as acetylcholine, directly blocking its action in a surmountable manner. taylorandfrancis.comderangedphysiology.comwalshmedicalmedia.comwikipedia.org In contrast, allosteric modulators bind to a different site on the receptor, inducing a conformational change that alters the binding or efficacy of acetylcholine. wikipedia.org

While specific studies, such as a Schild analysis, have not been found for this compound to definitively characterize its mode of antagonism, most classical muscarinic antagonists, like atropine (B194438), act as competitive inhibitors. taylorandfrancis.comderangedphysiology.comwalshmedicalmedia.comwikipedia.org It is therefore highly probable that this compound also functions as a competitive antagonist at muscarinic receptors.

Investigations into Downstream Signaling Pathway Interruption

The binding of acetylcholine to muscarinic receptors activates intracellular signaling pathways via G-proteins. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). nih.gov Conversely, M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.

As a muscarinic antagonist, this compound would be expected to interrupt these signaling cascades. By blocking the receptor, it would prevent the G-protein activation initiated by acetylcholine, thereby inhibiting both the decrease in cAMP mediated by M2/M4 receptors and the increase in intracellular calcium mediated by M1/M3/M5 receptors. The specifics of which pathways are most affected would depend on its receptor subtype selectivity.

Comparative Pharmacological Profiling with Clinically Relevant Anticholinergic Agents

The pharmacological profile of this compound can be understood by comparing it to well-known anticholinergic agents such as atropine and scopolamine (B1681570). Atropine is a non-selective muscarinic antagonist with a wide range of effects on the peripheral and central nervous systems. drugbank.comhhs.govbiomedpharmajournal.org Scopolamine also acts as a non-selective muscarinic antagonist but has more pronounced central nervous system effects. hhs.govnih.govnih.gov

As a quaternary ammonium (B1175870) compound, this compound has a permanent positive charge, which generally limits its ability to cross the blood-brain barrier. nih.gov This would suggest that its pharmacological effects are likely to be more pronounced peripherally, similar to other quaternary anticholinergics like ipratropium (B1672105) bromide. This contrasts with tertiary amines like atropine and scopolamine, which can readily enter the central nervous system.

The following table provides a general comparison of the expected properties of this compound with atropine and scopolamine.

FeatureThis compound (Expected)AtropineScopolamine
Chemical Structure Quaternary AmmoniumTertiary AmineTertiary Amine
Blood-Brain Barrier Penetration LowHighHigh
Primary Site of Action PeripheralPeripheral and CentralPeripheral and Central
Receptor Selectivity Muscarinic Antagonist (subtype selectivity not detailed)Non-selective Muscarinic AntagonistNon-selective Muscarinic Antagonist

Receptor Desensitization and Regulation Mechanisms

Prolonged exposure of receptors to antagonists can lead to changes in receptor number and sensitivity. In the case of muscarinic receptors, chronic blockade by an antagonist can lead to an upregulation of receptor expression on the cell surface. This is a homeostatic mechanism by which the cell attempts to overcome the receptor blockade and restore normal signaling. Upon withdrawal of the antagonist, this increased number of receptors can lead to a state of supersensitivity to acetylcholine and other muscarinic agonists. While specific studies on receptor desensitization and regulation following treatment with this compound are not available, this is a well-established principle in pharmacology for antagonist drugs.

Preclinical Investigations of Pharmacological Effects

In Vitro Evaluation of Antispasmodic and Anticholinergic Efficacy

No specific in vitro studies detailing the antispasmodic and anticholinergic efficacy of Methylbenactyzium (B76584) bromide on isolated tissues (e.g., ileum, colon) were identified in the available research. Such studies would typically involve measuring the compound's ability to inhibit contractions induced by agents like acetylcholine (B1216132) or histamine (B1213489) and would be crucial for determining its potency and mechanism of action at the tissue level.

Animal Model Studies for Gastrointestinal Motility Modulation

There is a lack of published animal model studies investigating the effects of Methylbenactyzium bromide on gastrointestinal motility. Standard models, such as measuring gastric emptying or intestinal transit time in rodents or canines, have not been reported for this specific compound. Therefore, its in vivo effects on modulating gastrointestinal movement are not documented.

Neuropharmacological Investigations Beyond Muscarinic Receptor Antagonism

Information regarding the broader neuropharmacological profile of this compound is not available. Investigations into its effects on other neurotransmitter systems or receptor types, beyond its presumed muscarinic receptor antagonism, have not been reported in the scientific literature.

Advanced Analytical Methodologies for Methylbenactyzium Bromide

Development and Validation of Chromatographic Techniques for Detection and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the means to separate methylbenactyzium (B76584) bromide from complex mixtures, allowing for its unambiguous identification and measurement. Various chromatographic techniques have been developed and optimized for this purpose.

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for the identification of methylbenactyzium bromide. In a documented application, the compound is extracted from urine and spotted onto a silica (B1680970) gel 60 F254 TLC plate. nih.gov Following the development phase, the separated spot corresponding to this compound can be visualized and subsequently scraped from the plate for further analysis, such as by Pyrolysis Gas Chromatography. nih.gov This technique is effective for initial identification and for assessing the purity of a sample by visualizing the presence of any additional spots that would indicate impurities.

Due to the non-volatile nature of this compound as a quaternary ammonium (B1175870) salt, direct analysis by conventional Gas Chromatography (GC) is not feasible. Pyrolysis Gas Chromatography (PyGC) circumvents this limitation by thermally decomposing the molecule in a controlled manner before the resulting volatile fragments are introduced into the GC system.

A validated method for the analysis of this compound involves the pyrolysis of the sample at an optimal temperature of 590°C. nih.gov The pyrolytic fragments are then separated by the gas chromatograph and identified using a mass spectrometer. Through this process, the main degradation product of this compound has been identified as diphenylmethane (B89790), providing a characteristic marker for its presence in a sample. nih.gov This hyphenated technique offers high specificity and is suitable for the structural analysis of the compound's core components.

Direct Inlet Electron Impact Ionization Mass Spectrometry (DI/EI-MS) is a rapid technique for analyzing samples without prior chromatographic separation. The sample is introduced directly into the ion source of the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation.

While specific studies detailing the DI/EI-MS analysis of this compound are not extensively documented, the principles of the technique suggest a predictable fragmentation pattern. The high energy of electron ionization would likely lead to the cleavage of the ester bond and the loss of the quaternary amine group. The resulting mass spectrum would be expected to show fragment ions corresponding to the stable diphenylmethyl moiety, similar to the results observed in PyGC-MS analysis. nih.gov This method could serve as a fast screening tool, although it may lack the specificity for complex mixtures that a chromatographically coupled technique would provide.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile pharmaceutical compounds. Although specific, validated HPLC methods for the routine quantification of this compound are not widely detailed in available scientific literature, a suitable method can be postulated based on the compound's chemical properties.

As a quaternary ammonium salt, this compound is highly polar and possesses a permanent positive charge. A reversed-phase HPLC method would likely be effective, utilizing a C18 column. To achieve adequate retention and good peak shape on the nonpolar stationary phase, an ion-pairing agent (e.g., heptanesulfonate) would be necessary in the mobile phase. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govirobiocide.comresearchgate.net Detection could be readily achieved using a UV detector, as the benzilate moiety contains a strong chromophore. Such a method would require full validation to establish its performance characteristics.

Sample Preparation Strategies for Complex Biological Matrices (e.g., Human Urine)

The analysis of this compound in complex biological matrices like human urine requires an effective sample preparation step to remove interfering substances and concentrate the analyte. As a water-soluble quaternary ammonium salt, it cannot be easily extracted using conventional liquid-liquid extraction with organic solvents. nih.gov

A successful and validated strategy involves solid-phase extraction (SPE). nih.gov In this procedure, this compound is extracted from urine using an ODS (octadecylsilane) cartridge, such as a Sep-Pak C18. nih.govnih.gov This reversed-phase sorbent retains the compound while allowing more polar, endogenous urine components to be washed away. The retained analyte can then be eluted and prepared for subsequent chromatographic analysis. This SPE method has been shown to provide clean extracts suitable for sensitive downstream analysis. nih.gov

Quantitative Method Validation Parameters (e.g., Linearity, Sensitivity, Precision, Accuracy)

Validation is crucial to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For the combined TLC-PyGC method used for the determination of this compound, key validation parameters have been established. nih.gov

Linearity: The method demonstrated good linearity, indicating a direct proportionality between the concentration of the analyte and the instrumental response.

Sensitivity: The sensitivity of the method is defined by its detection limit, which is the lowest amount of analyte that can be reliably distinguished from background noise.

Precision: Precision refers to the closeness of repeated measurements of the same sample, reflecting the random error of the method. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

The specific validation results for the TLC-PyGC method are summarized in the table below. nih.gov

Validation ParameterResult
Linearity Range1-75 µ g/spot
Precision (CV%)3.8% (for 3 µ g/spot )
Detection Limit0.1 µ g/spot

These results confirm that the method is suitable for the quantitative determination of this compound within the specified range. nih.gov

Metabolism and Degradation Pathway Elucidation

Identification and Structural Characterization of In Vivo Metabolites

The analysis of methylbenactyzium (B76584) bromide in human urine has been a subject of scientific investigation. A study utilizing thin-layer chromatography (TLC) and pyrolysis gas chromatography (PyGC) successfully identified and quantified the compound in urine samples. nih.gov In this method, methylbenactyzium bromide was extracted from urine using a Sep-Pak C18 cartridge before being separated by TLC. nih.gov

While specific structures of in vivo metabolites are not extensively detailed in the available literature, the excretion in urine confirms that the compound undergoes systemic circulation and subsequent elimination. nih.gov For many pharmaceutical compounds, metabolic pathways include Phase I reactions (such as oxidation, reduction, or hydrolysis) and Phase II reactions (conjugation, such as glucuronidation). mdpi.commdpi.com For instance, the metabolism of pyridostigmine (B86062) bromide, another quaternary ammonium (B1175870) compound, involves hydrolysis and subsequent glucuronidation of its primary metabolite. researchgate.netresearchgate.net Similarly, studies on other complex brominated compounds have identified metabolites formed through pathways like demethylation, dehydrogenation, oxidation, epoxidation, sulfation, and glucuronidation. mdpi.com Given the ester group in this compound's structure, hydrolysis is a highly probable metabolic pathway in vivo.

Study of Compound Degradation Pathways and Primary Degradation Products (e.g., Diphenylmethane)

The degradation of this compound has been examined using thermal decomposition techniques. A primary degradation product identified through pyrolysis gas chromatography (PyGC) at an optimal temperature of 590°C is diphenylmethane (B89790). nih.gov The identification of diphenylmethane was confirmed by gas chromatography/mass spectrometry (GC/MS). nih.gov

This finding suggests that a key degradation pathway involves the cleavage of the ester bond and subsequent loss of the quaternary ammonium side-chain, leading to the formation of the stable diphenylmethane core. The degradation of brominated organic compounds, in general, results in the release of bromide ions (Br-), which serves as a useful indicator of transformation. usda.gov

Further insights can be drawn from related compounds. For example, the bacterial degradation of diphenylmethane itself has been shown to yield products such as phenylacetic acid, phenylglyoxylic acid, and benzoic acid. nih.govnih.gov Another potential degradation route for this compound, particularly in aqueous solutions, is hydrolysis. Studies on the related compound benactyzine (B1667973) show that it undergoes decomposition in solution, a process that can be influenced by other present ions. nih.gov For pyridostigmine bromide, hydrolysis is a recognized decomposition pathway, especially under alkaline conditions. researchgate.net

Below is a data table summarizing the identified degradation product of this compound.

Degradation ProductParent CompoundAnalytical Method
DiphenylmethaneThis compoundPyrolysis Gas Chromatography / Mass Spectrometry (PyGC/MS) nih.gov

Assessment of Chemical Stability and Formation of Related Substances

The chemical stability of this compound is influenced by its environment. As a quaternary ammonium salt, its stability in solution can be affected by factors such as pH and the presence of other ions.

Studies on benactyzine, which shares the core benzilate ester structure with this compound, have shown that its degradation rate is accelerated in the presence of bromide ions. nih.gov The primary reason cited for this increased decomposition is the nucleophilic effect of the bromide ion. nih.gov This suggests that the bromide counter-ion within the this compound salt itself may play a role in its intrinsic stability.

Furthermore, the stability of ester-containing compounds is often pH-dependent. For similar compounds like pyridostigmine bromide, decomposition via hydrolysis is more pronounced in alkaline (high pH) conditions. researchgate.net This indicates that this compound is likely more stable in neutral to acidic aqueous solutions. The formation of related substances would primarily occur through these degradation pathways, leading to the generation of the benzilic acid moiety and the quaternary ammonium alcohol part via hydrolysis, or diphenylmethane through more energetic processes like pyrolysis. nih.gov

Synthetic Chemistry and Derivative Research

Synthetic Approaches to Methylbenactyzium (B76584) Bromide and its Stereoisomers

The synthesis of methylbenactyzium bromide is typically achieved through a two-step process. The first step involves the synthesis of its tertiary amine precursor, benactyzine (B1667973). This is followed by a quaternization reaction to yield the final compound.

The synthesis of benactyzine is generally accomplished via the esterification of benzilic acid (2-hydroxy-2,2-diphenylacetic acid) with 2-(diethylamino)ethanol. This reaction forms the characteristic ester linkage and introduces the diethylaminoethyl side chain.

Once benactyzine is synthesized, it is converted to this compound through a quaternization reaction. This involves the treatment of the tertiary amine, benactyzine, with methyl bromide. The lone pair of electrons on the nitrogen atom of the diethylamino group attacks the electrophilic methyl group of methyl bromide, resulting in the formation of a quaternary ammonium (B1175870) salt and the displacement of the bromide ion.

The stereochemistry of this compound is determined by the benzilic acid starting material. If racemic benzilic acid is used, the resulting this compound will also be a racemate. The synthesis of specific stereoisomers would necessitate the use of enantiomerically pure benzilic acid or the application of chiral resolution techniques at an appropriate stage in the synthesis.

A plausible synthetic route is outlined below:

Step 1: Synthesis of Benactyzine (Esterification)

Benzilic acid is reacted with 2-(diethylamino)ethanol, typically in the presence of an acid catalyst and with the removal of water to drive the reaction to completion.

Reaction: C₁₄H₁₂O₃ (Benzilic Acid) + C₆H₁₅NO (2-(diethylamino)ethanol) → C₂₀H₂₅NO₃ (Benactyzine) + H₂O

Step 2: Synthesis of this compound (Quaternization)

Benactyzine is then dissolved in a suitable solvent and treated with methyl bromide.

Reaction: C₂₀H₂₅NO₃ (Benactyzine) + CH₃Br (Methyl Bromide) → C₂₁H₂₈BrNO₃ (this compound)

Design and Synthesis of Novel Muscarinic Antagonist Analogs Based on the Diarylmethane Scaffold

The diarylmethane scaffold, a key structural feature of this compound, has been a focal point for the design and synthesis of novel muscarinic antagonist analogs. The goal of these synthetic efforts is often to improve affinity for muscarinic receptors, enhance subtype selectivity, and optimize pharmacokinetic properties.

Researchers have explored modifications at several positions of the basic structure:

The Diaryl Group: Replacing the phenyl rings with other aromatic or heteroaromatic systems can influence receptor binding and selectivity.

The Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter the hydrogen-bonding capacity and lipophilicity of the molecule.

The Ester Linkage: Replacement of the ester group with more stable linkages, such as amides or ethers, has been investigated to improve metabolic stability.

The Amino Alcohol Moiety: Altering the length and branching of the alkyl chain connecting the ester and the nitrogen atom, as well as modifying the substituents on the nitrogen, can significantly impact muscarinic receptor affinity and selectivity.

For example, the synthesis of analogs often involves the preparation of novel diarylglycolic acids, which are then esterified with a variety of amino alcohols. Subsequent quaternization with different alkyl halides allows for further diversification of the final compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Systematic SAR and SPR studies of derivatives based on the diarylmethane scaffold have provided valuable insights into the molecular determinants of muscarinic receptor antagonism. These studies typically involve synthesizing a series of related compounds and evaluating their biological activity and physicochemical properties.

Key findings from SAR studies on related muscarinic antagonists often highlight the importance of:

A Cationic Head: A positively charged nitrogen atom, typically a quaternary ammonium salt, is crucial for high-affinity binding to the anionic site of the muscarinic receptor.

A Bulky Acyl Group: The presence of two bulky, lipophilic groups, such as the phenyl rings in the diarylmethane moiety, contributes significantly to receptor affinity.

An Ester or Similar Linkage: An ester, ether, or other hydrogen-bond accepting group at an appropriate distance from the cationic head is generally required for potent antagonist activity.

The "Spacer" Chain: The length and nature of the chain connecting the cationic head and the acyl group are critical for optimal receptor interaction.

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the impact of structural modifications on muscarinic receptor affinity.

Compound R1 (on Nitrogen) R2 (Aryl Group) Linker Muscarinic Receptor Affinity (Ki, nM)
Analog 1MethylPhenylEster1.5
Analog 2EthylPhenylEster3.2
Analog 3MethylThienylEster5.8
Analog 4MethylPhenylAmide10.1
Analog 5MethylPhenylEther8.7

SPR studies focus on correlating chemical structure with physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, increasing the polarity of the molecule by introducing hydrophilic groups may improve aqueous solubility but could decrease its ability to cross cell membranes.

Exploration of New Chemical Entities with Enhanced Selectivity or Efficacy

The insights gained from SAR and SPR studies have guided the exploration of new chemical entities with enhanced selectivity for specific muscarinic receptor subtypes (M1-M5) or improved efficacy. Achieving subtype selectivity is a major goal in modern drug design, as it can lead to therapies with fewer side effects.

For example, research has shown that subtle modifications to the diarylmethane scaffold can lead to compounds with preferential affinity for one muscarinic receptor subtype over others. This can be achieved by designing molecules that can exploit the minor differences in the amino acid sequences of the binding pockets of the different receptor subtypes.

The design of these new entities often involves computational modeling to predict ligand-receptor interactions, followed by targeted synthesis and biological evaluation. The ultimate aim is to develop novel muscarinic antagonists with optimized therapeutic profiles for a range of clinical applications.

Translational and Clinical Research Applications of Methylbenactyzium Bromide

Methylbenactyzium (B76584) bromide, an anticholinergic agent, functions by competitively inhibiting acetylcholine (B1216132) at muscarinic receptors. This antagonism reduces the activity of the parasympathetic nervous system, which mediates a variety of bodily functions including smooth muscle contraction and glandular secretions. patsnap.com While historically explored for neuropsychiatric conditions, its mechanism of action provides a rationale for its investigation in other therapeutic areas, particularly those involving excessive cholinergic activity. patsnap.compatsnap.com

Toxicology and Safety Pharmacology Research

Comprehensive In Vitro and In Vivo Safety Assessments

The safety assessment of a pharmaceutical compound involves a combination of in vitro (cell-based) and in vivo (animal) studies to identify potential hazards.

In Vitro Assessments

Currently, specific in vitro toxicology studies on Methylbenactyzium (B76584) bromide, such as cytotoxicity assays in various cell lines, are not extensively available in publicly accessible scientific literature. Such studies are crucial for determining the direct effects of the compound on cellular viability and function.

In Vivo Assessments

In vivo studies provide data on the systemic effects of a compound. For Methylbenactyzium bromide, the primary available acute toxicity data comes from studies in mice.

Acute Toxicity: The median lethal dose (LD50) is a standard measure of acute toxicity. For this compound, the following has been reported:

Oral LD50 in mice: 780 mg/kg

Table 1: Acute Toxicity of this compound

Species Route of Administration Toxicity Value
Mouse Oral LD50: 780 mg/kg

Evaluation of Off-Target Receptor Interactions and Potential Adverse Pharmacological Effects

While this compound is characterized as a muscarinic cholinergic receptor antagonist, a thorough safety profile requires an evaluation of its interactions with other receptors, known as off-target effects. These interactions can lead to unintended pharmacological effects.

Detailed receptor binding assays and functional screening panels are necessary to identify any significant off-target interactions. As of the current review of scientific literature, a comprehensive profile of off-target receptor interactions for this compound has not been published. Therefore, a detailed discussion of potential adverse pharmacological effects stemming from such interactions cannot be provided at this time.

Methodological Approaches for Risk Assessment of Quaternary Ammonium (B1175870) Compounds

The risk assessment for quaternary ammonium compounds (QACs), such as this compound, follows established toxicological principles. The process generally involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the potential adverse effects of the compound through a review of available toxicological data from in vitro and in vivo studies. For QACs, common areas of investigation include skin and eye irritation, sensitization, and systemic toxicity.

Dose-Response Assessment: This involves characterizing the relationship between the dose of the compound and the incidence and severity of an adverse effect. Key parameters determined in this phase include the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies.

Exposure Assessment: This step evaluates the extent of human exposure to the compound under various scenarios. For a pharmaceutical agent, this would involve considering the intended route of administration and dosage.

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and severity of adverse health effects in humans. This is often expressed as a Margin of Safety (MOS), which compares the NOAEL from animal studies to the estimated human exposure.

Given the limited publicly available data specific to this compound, a comprehensive risk assessment for this compound cannot be fully elaborated. The general framework for QACs provides a roadmap for the types of studies and data analyses that would be required.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertySpecificationReference
Molecular FormulaC₂₁H₂₈BrNO₃
Molecular Weight422.36 g/mol
Solubility in DMSO50 mg/mL (118.38 mM)
Melting Point168–172°C
pH (1% aqueous solution)5.0–6.0

Q. Table 2: Recommended Storage Conditions

ConditionStability DurationReference
Powder (-20°C)3 years
Solution (-80°C)1 year
Ambient (with desiccant)Not recommended

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylbenactyzium Bromide
Reactant of Route 2
Reactant of Route 2
Methylbenactyzium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.